molecular formula C16H11F3N2O2S B2636645 N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 946341-20-4

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No. B2636645
M. Wt: 352.33
InChI Key: YAUDHLBAAMSYSO-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. GSK-J4 is a potent inhibitor of the histone demethylase JMJD3, which is involved in regulating gene expression through the removal of methyl groups from histones. In

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : Innovative synthesis approaches have been developed for compounds with structures related to "N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide", showcasing a variety of chemical reactions to create complex molecules with potential therapeutic applications (El’chaninov & Aleksandrov, 2016).
  • Crystallographic Analysis : Detailed structural analysis through crystallography has been conducted on similar compounds, providing insights into their molecular conformations and the interactions that stabilize their structures (Sharma et al., 2016).

Biological Activities

  • Anticancer Potential : Research on derivatives of similar structural frameworks has shown promising anticancer activities against various cancer cell lines. This highlights the potential of such compounds in developing new anticancer agents (Ravinaik et al., 2021).
  • Antitubercular Activity : Compounds with related structures have been synthesized and evaluated for their antitubercular properties, offering new avenues for treating tuberculosis (Dighe et al., 2012).
  • Anti-inflammatory and Analgesic Effects : Some derivatives have been studied for their anti-inflammatory and analgesic properties, which could lead to new treatments for inflammatory diseases and pain management (Küçükgüzel et al., 2013).

Chemical Properties and Interactions

  • Gelation Behavior : The role of molecular structure in gelation behavior has been explored, indicating that specific derivatives can form stable gels in particular solvents, which could have applications in drug delivery systems (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2S/c17-16(18,19)12-5-2-1-4-11(12)15(22)20-9-10-8-13(23-21-10)14-6-3-7-24-14/h1-8H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUDHLBAAMSYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

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